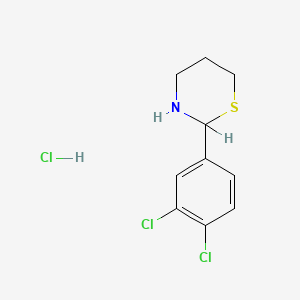
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tetrahydro-1,3-thiazine ring substituted with a 3,4-dichlorophenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dichloroaniline with thiourea in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazine compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1,3-thiazinane hydrochloride
- 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
- 4-(2,3-Dichlorophenyl)tetrahydro-2H-thiopyran-4-ol
Uniqueness
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
79137-08-9 |
|---|---|
Molekularformel |
C10H12Cl3NS |
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NS.ClH/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10;/h2-3,6,10,13H,1,4-5H2;1H |
InChI-Schlüssel |
KVXZUBPXIRGQRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(SC1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


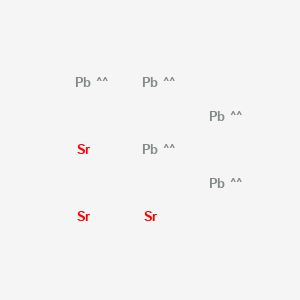
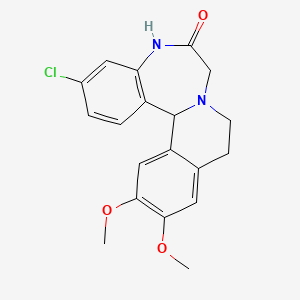
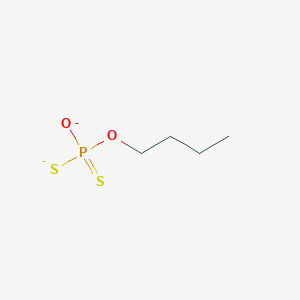


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
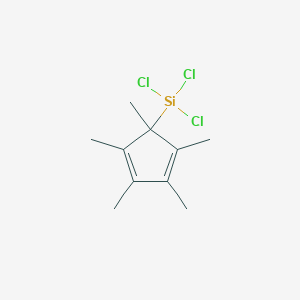



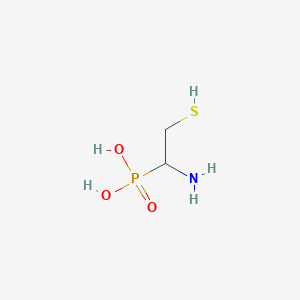
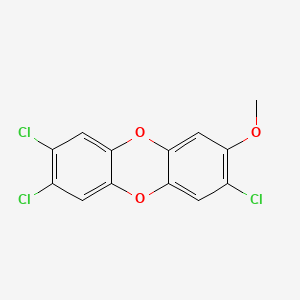
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)

